molecular formula C26H28BrFN4O2 B10866294 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide

Cat. No.: B10866294
M. Wt: 527.4 g/mol
InChI Key: QCMVDYZVJOIKAZ-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Introduction of the Azabicyclo Group: The azabicyclo[3.2.1]octane moiety is introduced via a nucleophilic substitution reaction, where the brominated indole reacts with a trimethyl-substituted azabicyclo compound.

    Hydrazide Formation: The final step involves the condensation of the brominated indole derivative with 4-fluorobenzohydrazide under reflux conditions in a polar solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the indole core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-hydroxyindole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in assays to investigate its potential as an enzyme inhibitor or activator.

Medicine

Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The azabicyclo group may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the indole core and bromine substitution but lack the azabicyclo group.

    4-Fluorobenzohydrazide derivatives: These compounds have the hydrazide functionality but differ in the rest of the structure.

Uniqueness

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is unique due to the combination of its indole core, azabicyclo group, and halogen substitutions. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H28BrFN4O2

Molecular Weight

527.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-fluorobenzamide

InChI

InChI=1S/C26H28BrFN4O2/c1-25(2)11-19-12-26(3,13-25)14-31(19)15-32-21-9-6-17(27)10-20(21)22(24(32)34)29-30-23(33)16-4-7-18(28)8-5-16/h4-10,19,34H,11-15H2,1-3H3

InChI Key

QCMVDYZVJOIKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=C(C=C5)F)C)C

Origin of Product

United States

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